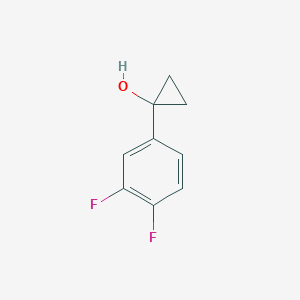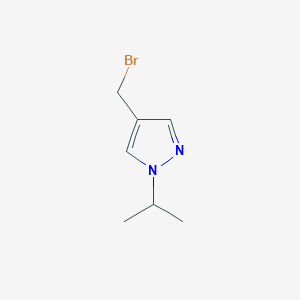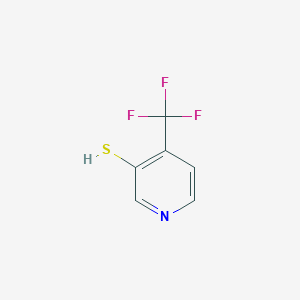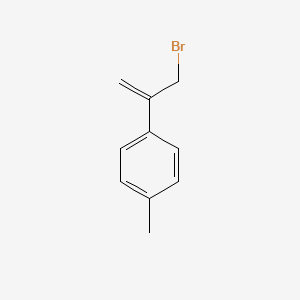
1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where a bromopropenyl group and a methyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylstyrene. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution: Formation of 1-(3-hydroxyprop-1-en-2-yl)-4-methylbenzene.
Oxidation: Formation of 1-(3-oxoprop-1-en-2-yl)-4-methylbenzene.
Reduction: Formation of 1-(3-bromopropyl)-4-methylbenzene.
Applications De Recherche Scientifique
1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions can lead to the formation of new chemical entities with distinct properties. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .
Comparaison Avec Des Composés Similaires
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group at a different position on the benzene ring.
Uniqueness: The presence of both a bromine atom and a double bond allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H11Br |
|---|---|
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
1-(3-bromoprop-1-en-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6H,2,7H2,1H3 |
Clé InChI |
NZMAIGIWVYNMDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


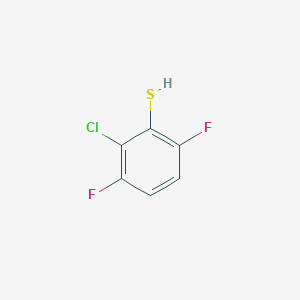

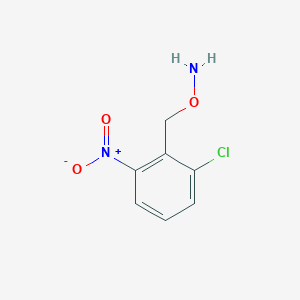
![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)

![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)
![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)

